molecular formula C15H19N5O B2868572 N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide CAS No. 1311858-17-9

N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide

Cat. No. B2868572
CAS RN: 1311858-17-9
M. Wt: 285.351
InChI Key: MJJVWYFFDMHPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is also known as JNJ-40411813 and has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide involves its interaction with specific ion channels in the brain. Specifically, this molecule has been shown to interact with the GABA(A) receptor, which is a key target for a number of drugs used to treat neurological disorders. By modulating the activity of this receptor, this compound could have a number of therapeutic applications.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that have been studied in detail. One of the most significant effects is its ability to modulate the activity of the GABA(A) receptor, which can have a number of downstream effects on the central nervous system. Additionally, this molecule has been shown to have effects on the release of certain neurotransmitters, which could have implications for the treatment of a variety of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide in lab experiments is its well-characterized mechanism of action. This molecule has been extensively studied in vitro and in vivo, which means that researchers have a good understanding of how it works and what its effects are. However, one limitation of using this molecule in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain contexts.

Future Directions

There are a number of potential future directions for the study of N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide. One area of interest is in the development of new drugs that target the GABA(A) receptor, which could have implications for the treatment of a variety of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this molecule, which could lead to new insights into the functioning of the central nervous system. Finally, there is also potential for the development of new synthetic methods for the production of this molecule, which could make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide involves a multi-step process that has been described in detail in a number of scientific publications. The first step involves the reaction of 1-bromo-1-cyclopentane with sodium cyanide to form 1-cyanocyclopentane. This intermediate is then reacted with 7-aminopyrido[3,4-d]pyrimidine to form the final product.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide has been studied for its potential applications in a number of scientific research areas. One of the most promising areas of study is in the field of neuroscience, where this molecule has been shown to have a number of effects on the central nervous system. Specifically, it has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c16-10-15(4-1-2-5-15)19-14(21)9-20-6-3-12-7-17-11-18-13(12)8-20/h7,11H,1-6,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJVWYFFDMHPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.